molecular formula C14H11N3 B11881072 4-(Quinazolin-2-YL)aniline

4-(Quinazolin-2-YL)aniline

Cat. No.: B11881072
M. Wt: 221.26 g/mol
InChI Key: IKQFQLZXUGPQNG-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 4-(Quinazolin-2-YL)aniline can be achieved through several synthetic routes. One common method involves the reaction of anthranilic acid with formamide to form 2-aminobenzamide, which is then cyclized to produce quinazolin-4(3H)-one. This intermediate can be further reacted with aniline to yield this compound . Industrial production methods often employ metal-catalyzed reactions, such as palladium-catalyzed cross-coupling reactions, to enhance the efficiency and yield of the synthesis .

Chemical Reactions Analysis

4-(Quinazolin-2-YL)aniline undergoes various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-(Quinazolin-2-YL)aniline involves its interaction with specific molecular targets. For instance, it can inhibit tyrosine kinases, which are enzymes involved in the signaling pathways that regulate cell growth and proliferation. By inhibiting these kinases, the compound can effectively reduce the growth of cancer cells . Additionally, its antimicrobial activity is attributed to its ability to disrupt bacterial cell wall synthesis and function .

Comparison with Similar Compounds

4-(Quinazolin-2-YL)aniline can be compared with other quinazoline derivatives such as:

The uniqueness of this compound lies in its versatile chemical reactivity and broad spectrum of biological activities, making it a valuable compound for further research and development in various scientific fields.

Properties

Molecular Formula

C14H11N3

Molecular Weight

221.26 g/mol

IUPAC Name

4-quinazolin-2-ylaniline

InChI

InChI=1S/C14H11N3/c15-12-7-5-10(6-8-12)14-16-9-11-3-1-2-4-13(11)17-14/h1-9H,15H2

InChI Key

IKQFQLZXUGPQNG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=NC(=N2)C3=CC=C(C=C3)N

Origin of Product

United States

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